molecular formula C11H15ClN2O3 B3032935 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride CAS No. 63352-94-3

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride

Cat. No. B3032935
CAS RN: 63352-94-3
M. Wt: 258.7 g/mol
InChI Key: ZFRBPOZPCGDGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride" is a chemical of interest due to its potential biological activity and its role as an intermediate in organic synthesis. It is related to a class of compounds that have been studied for their cytotoxic properties against human colon cancer cells, as well as for their structural characteristics .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides were prepared, which showed potent cytotoxicity towards human WiDr colon cancer cells . The synthesis involved the preparation of alpha-substituted propanone hydrochlorides, which could be related to the synthesis of "3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride" by analogy.

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of similar compounds, establishing the E configuration in both crystal and solution. The molecular structure is characterized by a high degree of polarization, as indicated by the elongation and shortening of certain bonds within the molecule . This suggests that "3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride" may also exhibit a significant degree of polarization, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with studies showing that the dimethylamino hydrochloride group can be replaced by a hydroxy function, and that hydration can lead to the formation of hydroxypropanone hydrochlorides. Additionally, the conversion of these compounds can lead to a significant change in their biological activity, as seen in the reduction of potency when a mercaptoethanol adduct underwent deamination . These reactions are relevant to understanding the chemical behavior of "3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride" are not detailed in the provided papers, related compounds have been shown to possess cytotoxic properties with IC50 values in the low micromolar range . The stability of these compounds in deuterium oxide has also been studied, providing insights into their potential stability and degradation pathways. These findings can be extrapolated to infer some of the physical and chemical properties of the compound .

Scientific Research Applications

Cancer Research and Potential Therapeutic Applications

  • Cytotoxicity in Cancer Cells : A study explored alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, which showed potent cytotoxicity towards human WiDr colon cancer cells. Some of these compounds were found to be more potent than cisplatin, a reference drug, suggesting potential therapeutic applications in cancer treatment (Pati et al., 2007).

Chemical Synthesis and Diverse Compound Libraries

  • Generation of Structurally Diverse Libraries : A study used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions. This led to the generation of a structurally diverse library of compounds, highlighting the versatility of this chemical in synthetic chemistry (Roman, 2013).

DNA Interaction and Electrochemical Studies

  • Electrochemical Detection of DNA Interaction : A study used different Mannich base derivatives, including 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, to investigate their interaction with double-stranded DNA. The study employed differential pulse voltammetry, revealing meaningful decreases in the oxidation signal of guanine, an electroactive DNA base, indicating potential interactions between these compounds and DNA (Istanbullu et al., 2017).

Nonlinear Optical Properties

  • Nonlinear Optical Absorption : Research into novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, demonstrated distinct nonlinear optical properties. This compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).

properties

IUPAC Name

3-(dimethylamino)-1-(3-nitrophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16;/h3-5,8H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBPOZPCGDGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979499
Record name 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride

CAS RN

63352-94-3
Record name 63352-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.